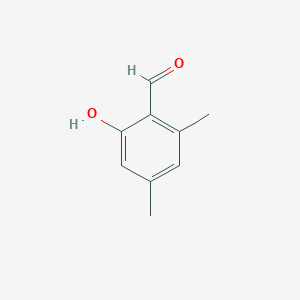
2-羟基-4,6-二甲基苯甲醛
描述
2-Hydroxy-4,6-dimethylbenzaldehyde is a chemical compound with the CAS Number: 1666-02-0 . It has a molecular weight of 150.18 . It is stored in an inert atmosphere at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of 2-Hydroxy-4,6-dimethylbenzaldehyde involves a reaction between 2-hydroxy-4,6-dimethylbenzaldehyde (0.75 g) and N,N-diisopropylethylamine (1.4 mL) in dichloromethane (20 mL). Chloromethyl methyl ether (0.57 mL) is added, and the mixture is stirred at room temperature for 24 hours.Molecular Structure Analysis
The molecular formula of 2-Hydroxy-4,6-dimethylbenzaldehyde is C9H10O2 . The average mass is 150.174 Da and the monoisotopic mass is 150.068085 Da .Physical And Chemical Properties Analysis
2-Hydroxy-4,6-dimethylbenzaldehyde is a solid substance . It is stored in an inert atmosphere at a temperature between 2-8°C .科学研究应用
铜介导的芳基甲基选择氧化
2-羟基-4,6-二甲基苯甲醛(HDB)在制药和香料行业中发挥着重要作用,通常通过对芳基甲基的选择性氧化合成,然而,这一过程可能具有挑战性,并可能导致羧酸衍生物的产生。研究强调了使用含铜酶来从甲基中选择性产生芳基醛官能团,强调了HDB在药物制备中作为中间体的重要性(Boldron et al., 2005)。
合成2,4-二甲基苯甲醛
从间二甲苯和CO在特定催化条件下合成2,4-二甲基苯甲醛,展示了涉及这些化合物生产的复杂化学过程。这一过程对于理解类似苯甲醛衍生物的合成途径至关重要(Wu Yu-long, 2008)。
从酸性溶液中提取铜
2-羟基-5-烷基苯甲醛衍生物与2-羟基-4,6-二甲基苯甲醛在结构上相似,已被用于从酸性硫酸盐溶液中提取铜。这些衍生物的结构变化不会显著影响提取过程,表明2-羟基-4,6-二甲基苯甲醛在类似应用中的潜力(Stepniak-Biniakiewicz & Szymanowski, 1981)。
多步生物转化
在生物转化过程中,二甲基苯甲醛衍生物已被用于理解多步反应中的复杂动力学。这项研究提供了关于在生物化学途径中使用2-羟基-4,6-二甲基苯甲醛的潜力,展示了其在生物催化系统中的潜力(Bühler et al., 2003)。
作为化学生态学中的信息素成分
另一种变体2-羟基-6-甲基苯甲醛,在螨类动物中作为警报和性信息素成分发挥作用。这些化合物的合成和应用突显了苯甲醛衍生物在生物和环境研究中的多样用途(Noguchi et al., 1997)。
与金属的配位行为
对2-羟基苯甲醛-(4,6-二甲基喹啉-2-基)-腙和其金属配合物的研究揭示了2-羟基-4,6-二甲基苯甲醛在与各种金属形成配合物方面的潜力。这一方面在无机化学和金属有机框架领域至关重要(Hosny et al., 2010)。
安全和危害
作用机制
Target of Action
This compound is a unique chemical provided to early discovery researchers
Biochemical Pathways
It’s important to note that the impact on biochemical pathways can be diverse and complex, depending on the specific targets and mode of action of the compound .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 2-Hydroxy-4,6-dimethylbenzaldehyde’s action are currently unknown. These effects would be determined by the compound’s specific targets and mode of action, as well as the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 2-Hydroxy-4,6-dimethylbenzaldehyde interacts with its targets and performs its function .
属性
IUPAC Name |
2-hydroxy-4,6-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-3-7(2)8(5-10)9(11)4-6/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNGLKIFRNFPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4,6-dimethylbenzaldehyde | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane](/img/structure/B2373307.png)

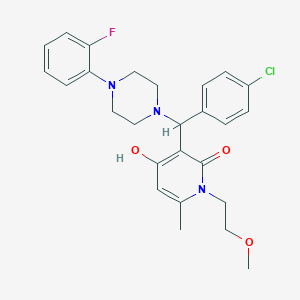

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2373315.png)
![4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine](/img/structure/B2373320.png)
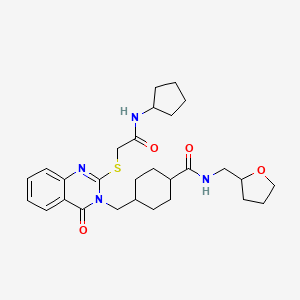
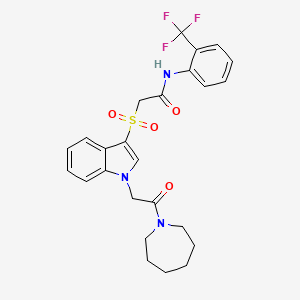
![N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2373323.png)
![(3E)-1-(4-methylbenzyl)-3-({[3-(methylthio)phenyl]amino}methylene)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2373325.png)
![3-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2373326.png)

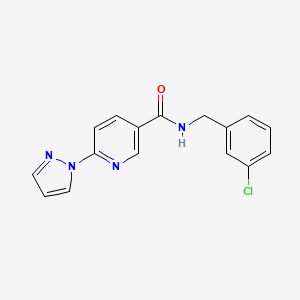
![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2373330.png)